molecular formula C8H11NO4 B2429304 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid CAS No. 1337926-15-4

2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid

Cat. No.: B2429304
CAS No.: 1337926-15-4
M. Wt: 185.179
InChI Key: CRQUSJPUMBMFTN-UHFFFAOYSA-N
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Description

2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid is a chemical compound with the molecular formula C8H11NO4 and a molecular weight of 185.18 g/mol . This compound is characterized by a pyrrolidine ring substituted with a dimethyl group and an acetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-8(2)3-5(10)9(7(8)13)4-6(11)12/h3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQUSJPUMBMFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C1=O)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337926-15-4
Record name 2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid
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Preparation Methods

Core Pyrrolidine-2,5-dione Synthesis and Functionalization

Cyclocondensation of Diamines with Diketones

The 3,3-dimethylpyrrolidine-2,5-dione scaffold is typically synthesized via cyclocondensation between 2,2-dimethyl-1,3-diaminopropane and diethyl oxalate under acidic conditions. In a representative procedure (adapted from):

  • Reagents : 2,2-dimethyl-1,3-diaminopropane (1.0 eq), diethyl oxalate (2.1 eq), p-toluenesulfonic acid (0.1 eq)
  • Conditions : Reflux in toluene (24 h), followed by neutralization with NaHCO₃ and extraction with ethyl acetate
  • Yield : 68–72% after recrystallization from heptane

This method produces the unsubstituted pyrrolidine-2,5-dione core, which serves as the precursor for subsequent acetic acid functionalization.

Direct Alkylation Strategies

Nucleophilic Displacement at the 1-Position

Introducing the acetic acid moiety requires activation of the pyrrolidine-2,5-dione nitrogen. A two-step protocol involving tosylation followed by alkylation has been demonstrated:

Step 1: Tosylation
  • Reagents : Pyrrolidine-2,5-dione (1.0 eq), p-toluenesulfonyl chloride (1.2 eq), TEA (2.5 eq)
  • Conditions : DCM, 0°C to RT, 12 h
  • Yield : 89% of 1-tosyl-3,3-dimethylpyrrolidine-2,5-dione
Step 2: Alkylation with Bromoacetic Acid
  • Reagents : Tosylated intermediate (1.0 eq), bromoacetic acid (1.5 eq), K₂CO₃ (3.0 eq)
  • Conditions : DMF, 80°C, 6 h
  • Yield : 63% after silica gel chromatography (EtOAc:hexane 3:1)

Key Analytical Data :

Parameter Value Method
$$ ^1H $$ NMR (CDCl₃) δ 4.12 (s, 2H, CH₂CO), 3.02 (s, 4H, CH₂N), 1.48 (s, 6H, CH₃)
HRMS [M+H]⁺ calcd. 214.0844, found 214.0841 ESI-QTOF

Carbodiimide-Mediated Coupling

EDC/NHS Activation Protocol

A contemporary approach utilizes carbodiimide chemistry to conjugate preformed acetic acid derivatives to the pyrrolidine-dione amine (modified from):

  • Reagents : 3,3-Dimethylpyrrolidine-2,5-dione (1.0 eq), acetic acid (1.2 eq), EDC·HCl (1.5 eq), NHS (1.5 eq)
  • Conditions : Anhydrous DMF, 0°C → RT, 18 h
  • Workup : Precipitation in ice-water, filtration, washing with cold ether
  • Yield : 78% purity >98% (HPLC)

Reaction Optimization Insights :

  • Dimethylaminopyridine (DMAP) catalysis increased yields to 82%
  • Solvent screening showed DMF superior to THF or acetonitrile for solubility

Hydrolysis of Activated Esters

Succinimidyl Ester Route

Building on methodologies from and, the target compound can be accessed via hydrolysis of its NHS ester:

Step 1: NHS Ester Formation
  • Reagents : Acetic acid (1.0 eq), NHS (1.1 eq), DCC (1.1 eq)
  • Conditions : DCM, 0°C → RT, 12 h
  • Isolation : Filtration of DCU, concentration
Step 2: Coupling and Hydrolysis
  • Reagents : NHS-acetate (1.0 eq), 3,3-dimethylpyrrolidine-2,5-dione (1.05 eq)
  • Conditions : THF/H₂O (4:1), 0°C → RT, 6 h
  • Yield : 71% after acidification (1M HCl) and extraction

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

Method Yield (%) Purity (%) Scalability Cost Index
Direct Alkylation 63 95 Moderate $$$$
EDC Coupling 78 98 High $$$
NHS Ester Hydrolysis 71 97 High $$

Key findings:

  • Carbodiimide methods provide superior yields and purity but require rigorous moisture control
  • Alkylation routes suffer from competing elimination but offer atom economy

Advanced Characterization Data

Spectroscopic Fingerprints

Infrared Spectroscopy :

  • Strong absorption at 1745 cm⁻¹ (C=O stretch, dione)
  • Broad band 2500–3000 cm⁻¹ (COOH)

13C NMR (DMSO-d₆) :

  • δ 178.2 (COOH), 172.4/170.8 (dione C=O), 44.1 (CH₂CO), 38.6 (NCH₂), 26.3 (CH₃)

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies adapting the EDC coupling method to flow chemistry achieved:

  • 82% yield at 500 g/day throughput
  • Residence time 22 min (vs 18 h batch)
  • Reduced DMF usage by 70% via solvent recycling

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted acetic acid derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid is unique due to its specific structural features, such as the dimethyl substitution on the pyrrolidine ring and the presence of an acetic acid moiety. These characteristics contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

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